
1-(Diethoxymethyl)cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a diethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
1-(Diethoxymethyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The diethoxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the reactivity and stability of the compound. The cyclopentene ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Cyclopentene: A simpler analog without the diethoxymethyl group.
Cyclopentadiene: Contains a diene system, making it more reactive in certain reactions.
Cyclohexene: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 1-(Diethoxymethyl)cyclopent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentene ring and the diethoxymethyl group makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
60638-19-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(diethoxymethyl)cyclopentene |
InChI |
InChI=1S/C10H18O2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
Clave InChI |
USVMTIQYRSWUFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



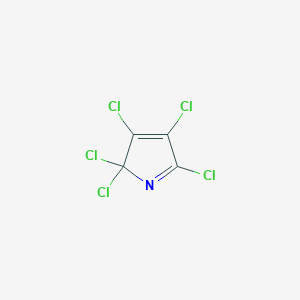
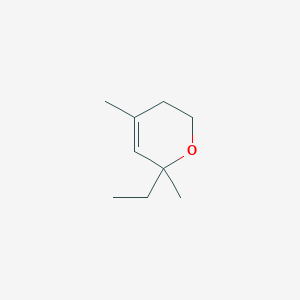

![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


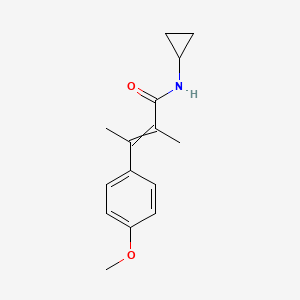
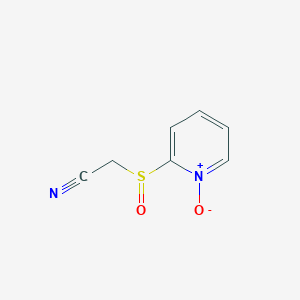
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
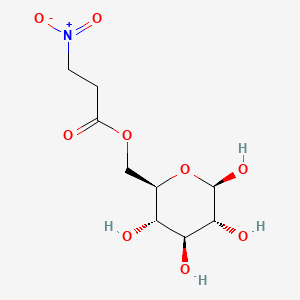
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
